molecular formula C8H10ClF2NO B3269601 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride CAS No. 51337-07-6

2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No. B3269601
CAS RN: 51337-07-6
M. Wt: 209.62 g/mol
InChI Key: RZAMYLBZAGZDDI-UHFFFAOYSA-N
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Description

“2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1989672-90-3 . It has a molecular weight of 209.62 . The IUPAC name for this compound is 2-amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored under an inert atmosphere .

Scientific Research Applications

Analytical Techniques and Identification

  • Identification and Synthesis: The compound has been identified and synthesized using a variety of analytical techniques including NMR spectroscopy, gas and liquid chromatography, and mass spectrometry. It has been synthesized through reactions such as the Delépine reaction, highlighting its significance in analytical chemistry and synthetic methodologies (Power et al., 2015).

Chemical Stability and Pyrolysis

  • Stability and Pyrolysis Products: Investigations into the stability of the compound when exposed to heat have been conducted. This includes the identification of pyrolysis products, which are crucial for understanding its thermal degradation and potential hazards (Texter et al., 2018).

Polymorphism in Pharmaceutical Compounds

  • Polymorphism in Pharmaceuticals: The compound exhibits polymorphic forms, a property significant in pharmaceutical sciences. Characterization of these forms using spectroscopic and diffractometric techniques has been explored, impacting drug formulation and stability studies (Vogt et al., 2013).

Metabolism and Biodegradation

  • Metabolism Studies: Research into the in vivo metabolism of related compounds has been performed, identifying various metabolites. This is vital for understanding the biotransformation and potential biodegradation pathways of the compound (Kanamori et al., 2002).

Drug Synthesis and Characterization

  • Novel Drug Synthesis: The compound's derivatives have been used in the synthesis of novel drugs. Its role in the development of drug candidates, as evidenced by the synthesis and characterization of Schiff base ligands and their complexes, is an area of significant research interest (Kurt et al., 2020).

Analytical Method Development

  • Development of Analytical Methods: The compound has been a subject in the development of specific analytical methods, such as high-performance liquid chromatography (HPLC), for quantitation in biological matrices. This is essential for pharmacokinetic and toxicity studies (Lin et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-amino-1-(2,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMYLBZAGZDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-[2-(2,4-difluorophenyl)-2-hydroxy-ethyl]-formamide (1.0 g) was dissolved in methanol (2 mL), 4N hydrochloric acid/ethyl acetate (60 mL) was added. After stirring at 60° C. for 3 hours, the solution was allowed to cooled down to room temperature, and the solid that were generated by adding ethyl acetate (50 mL) was collected by filtration, washed with ethyl acetate, and the title compound (770 mg) was obtained as a colorless solid.
Name
N-[2-(2,4-difluorophenyl)-2-hydroxy-ethyl]-formamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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